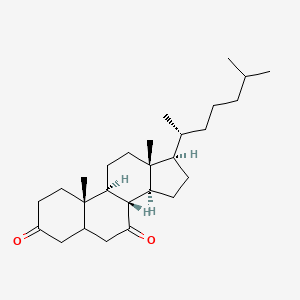
(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of two distinct parts: a hydroxyanilino group attached to a propanal backbone and a pyrrolidine carboxylic acid moiety. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” typically involves multi-step organic reactions. The hydroxyanilino group can be introduced through a reaction between aniline derivatives and appropriate aldehydes or ketones under controlled conditions. The pyrrolidine-2-carboxylic acid moiety can be synthesized via cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
The compound “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The aldehyde group in the propanal moiety can be reduced to an alcohol.
Substitution: The aromatic ring in the hydroxyanilino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The hydroxyanilino group is known to interact with biological molecules, and the pyrrolidine-2-carboxylic acid moiety can mimic natural amino acids, potentially leading to interesting biological properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The combination of hydroxyanilino and pyrrolidine-2-carboxylic acid groups may result in compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” would depend on its specific interactions with molecular targets. The hydroxyanilino group can form hydrogen bonds and interact with enzymes or receptors, while the pyrrolidine-2-carboxylic acid moiety can participate in ionic interactions and mimic natural substrates.
相似化合物的比较
Similar Compounds
(2S)-2-(N-hydroxyanilino)butanal: Similar structure with a butanal backbone instead of propanal.
(2S)-pyrrolidine-2-carboxylic acid derivatives: Compounds with modifications on the pyrrolidine ring.
Uniqueness
The uniqueness of “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” lies in its combination of functional groups and stereochemistry, which may result in distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
827624-10-2 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2.C5H9NO2/c1-8(7-11)10(12)9-5-3-2-4-6-9;7-5(8)4-2-1-3-6-4/h2-8,12H,1H3;4,6H,1-3H2,(H,7,8)/t8-;4-/m00/s1 |
InChI 键 |
JARNSTSESXIFPA-IPIKRLCPSA-N |
手性 SMILES |
C[C@@H](C=O)N(C1=CC=CC=C1)O.C1C[C@H](NC1)C(=O)O |
规范 SMILES |
CC(C=O)N(C1=CC=CC=C1)O.C1CC(NC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


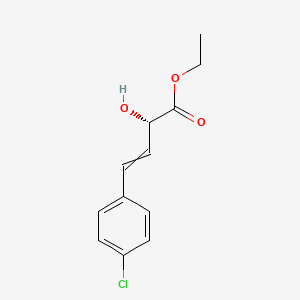
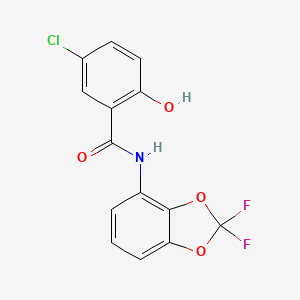
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
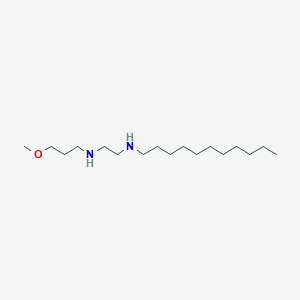
methylene]-](/img/structure/B14227194.png)
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
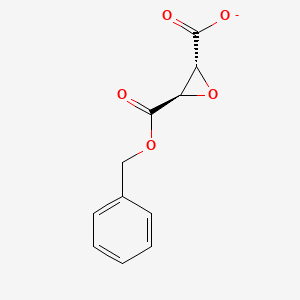
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)

![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
